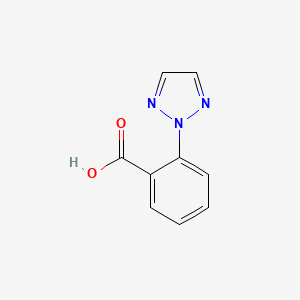

2-(2H-1,2,3-Triazol-2-YL)benzoic acid

概要

説明

2-(2H-1,2,3-Triazol-2-YL)benzoic acid is an organic compound that features a triazole ring attached to a benzoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid typically involves a multi-step process. One common method starts with 1-fluoro-2-nitrobenzene derivatives. The triazole ring is introduced via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. Subsequent steps include hydrogenation, Sandmeyer iodination, and Grignard carboxylation .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process involves similar steps but with enhanced efficiency and yield to meet industrial demands .

化学反応の分析

Types of Reactions: 2-(2H-1,2,3-Triazol-2-YL)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium azide and copper(I) iodide are used for azide-alkyne cycloaddition reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

科学的研究の応用

Pharmaceutical Applications

Overview : The compound serves as a crucial intermediate in synthesizing novel pharmaceutical agents. Its structural properties enable it to enhance therapeutic efficacy in drug development.

Key Uses :

- Anti-cancer Agents : Research has shown that derivatives of 2-(2H-1,2,3-triazol-2-yl)benzoic acid exhibit significant anticancer activity. For instance, triazole-tethered compounds have demonstrated inhibition of thymidylate synthase, a key enzyme in DNA synthesis, with IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

- Anti-inflammatory Drugs : The compound is explored for its potential in developing anti-inflammatory medications, leveraging its ability to modulate inflammatory pathways.

Case Study : A study synthesized a library of triazole derivatives that showed promising results in inhibiting cancer cell proliferation and microbial growth. These compounds were evaluated for their anticancer properties against various cell lines, demonstrating effective cytotoxicity and selectivity .

Agricultural Chemistry

Overview : In agricultural applications, this compound is utilized in formulating agrochemicals such as fungicides and herbicides.

Key Uses :

- Crop Protection : The compound's efficacy as a fungicide helps protect crops from fungal diseases while minimizing environmental impact.

- Herbicide Development : Its chemical structure allows for the design of herbicides that target specific plant species without affecting others.

Data Table: Efficacy of Triazole-based Agrochemicals

| Compound Name | Application Type | Efficacy (%) | Target Organism |

|---|---|---|---|

| Triazole A | Fungicide | 85 | Fusarium spp. |

| Triazole B | Herbicide | 75 | Amaranthus retroflexus |

Material Science

Overview : The compound is also significant in material science for developing advanced materials with improved properties.

Key Uses :

- Polymer Synthesis : It is utilized in creating polymers that exhibit enhanced durability and resistance to degradation.

- Coatings Development : The incorporation of triazole moieties into coatings can improve their protective qualities against environmental factors.

Biochemical Research

Overview : Researchers employ this compound as a biochemical probe to study various biological processes.

Key Uses :

- Enzyme Activity Studies : The compound aids in understanding enzyme kinetics and interactions by serving as an inhibitor or substrate.

- Protein Interaction Analysis : It facilitates the exploration of protein-protein interactions critical for cellular function.

Case Study Example : In biochemical assays, the compound has been shown to inhibit dihydrofolate reductase activity, impacting nucleic acid synthesis pathways. This inhibition provides insights into potential therapeutic strategies for diseases characterized by rapid cell proliferation.

作用機序

The mechanism of action of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially altering their function .

類似化合物との比較

- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

- 2-(2H-1,2,3-Triazol-2-yl)-5-methylbenzoic acid

Uniqueness: 2-(2H-1,2,3-Triazol-2-YL)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

生物活性

2-(2H-1,2,3-Triazol-2-YL)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The structure features a triazole ring fused with a benzoic acid moiety, which is critical for its biological activity.

Antifungal Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit promising antifungal properties. A study evaluated various triazolium salts for their antifungal activity against several strains. Among these compounds, one derivative showed a Minimum Inhibitory Concentration (MIC) ranging from 0.009 to 0.037 mg/mL, indicating strong antifungal potential compared to standard antifungals like ketoconazole and bifonazole .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Triazole Derivative 1 | 0.009 - 0.037 | 0.0125 - 0.05 |

| Ketoconazole | 0.28 - 1.88 | 0.38 - 2.82 |

| Bifonazole | 0.32 - 0.64 | 0.64 - 0.81 |

Anticancer Potential

The triazole ring has been identified as a valuable scaffold in the development of anticancer agents due to its ability to form multiple non-covalent interactions with proteins and enzymes . Recent studies have shown that compounds with the triazole structure can effectively inhibit cancer cell proliferation in various models, particularly in lung and breast cancer cells.

Case Study: Anticancer Activity

In a study focusing on the synthesis and evaluation of triazole derivatives, several compounds were tested against human lung carcinoma cells (A549). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC values in the low micromolar range .

The biological activity of this compound is largely attributed to its interaction with biological targets such as enzymes and receptors:

- Orexin Receptor Interaction : Some studies suggest that compounds related to this structure may act as orexin receptor antagonists, which are involved in regulating wakefulness and appetite . The dual antagonism of orexin receptors has therapeutic implications for sleep disorders and obesity.

- Enzyme Inhibition : The presence of the triazole ring allows for effective binding to various enzymes involved in metabolic pathways, potentially leading to inhibition of tumor growth and fungal proliferation .

Safety and Toxicity

While many studies highlight the efficacy of triazole derivatives, it is crucial to assess their safety profiles. Preliminary toxicity assessments indicate that these compounds generally exhibit low toxicity levels; however, further pharmacokinetic studies are necessary to fully understand their safety in clinical applications.

特性

IUPAC Name |

2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTENUPFWBIFKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612228 | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001401-62-2 | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001401-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly reported synthetic methods for 2-(2H-1,2,3-Triazol-2-yl)benzoic acid?

A1: Two recent papers detail novel approaches to synthesizing this compound. The first method [] presents a four-step synthesis starting with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, Sandmeyer iodination, and Grignard carboxylation. This approach is advantageous due to its selectivity and scalability, proving particularly useful for synthesizing challenging di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives. The second method [] utilizes a microwave-assisted C-N coupling reaction with trans-N,N’-dimethylcyclohexane-1,2-diamine as a catalyst and copper iodide as a co-catalyst. This method significantly reduces synthesis time and effort compared to conventional heating methods while achieving excellent yields.

Q2: What are the potential applications of this compound derivatives?

A2: Research suggests that this compound can serve as a scaffold for developing novel compounds []. Specifically, the paper highlights its use in synthesizing a series of N-phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives. These derivatives could hold potential for various applications, though further research is needed to explore their specific properties and activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。